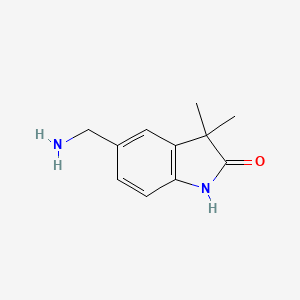

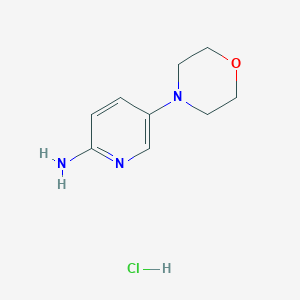

5-(aminométhyl)-3,3-diméthyl-2,3-dihydro-1H-indol-2-one

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .

Synthesis Analysis

The synthesis of a compound involves the procedures and conditions used to produce it. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors. .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally .Applications De Recherche Scientifique

Agents antibactériens

Des chercheurs ont mis au point des antibiotiques à base de spectinomycine aminométhylée substituée par un groupe aryle (eAmSPC), qui incluent des dérivés de 5-(aminométhyl)-3,3-diméthyl-2,3-dihydro-1H-indol-2-one, en tant qu'antibiotiques à large spectre potentiels . Ces composés se sont avérés prometteurs pour le traitement d'infections résistantes aux traitements actuels, y compris les agents pathogènes de la défense biologique, tout en présentant une sécurité et des propriétés pharmacocinétiques améliorées. Une avancée notable est l'augmentation de la puissance contre Mycobacterium abscessus, une mycobactérie multirésistante .

Thérapeutiques antimycobactériennes

Il a été constaté que la structure modifiée de la this compound est jusqu'à 64 fois plus puissante contre Mycobacterium abscessus que la spectinomycine classique . Cela positionne le composé comme un acteur majeur dans le développement de nouvelles thérapies contre la tuberculose et les maladies apparentées.

Agents de survenue de la résistance aux médicaments

Le mécanisme d'action identifié pour les eAmSPC, qui inclut le composé en question, suggère son utilisation potentielle pour surmonter l'efflux natif dans les bactéries comme Mycobacterium abscessus . Cela pourrait conduire à une nouvelle classe de médicaments capables de contourner les mécanismes actuels de résistance aux antibiotiques.

Améliorateurs pharmacocinétiques

La sécurité et les propriétés pharmacocinétiques des eAmSPC ont été améliorées par rapport à la spectinomycine traditionnelle. Cela suggère que les dérivés de la this compound pourraient être utilisés pour améliorer le profil pharmacocinétique des médicaments existants, conduisant à de meilleures propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) .

Traitement des agents pathogènes de la défense biologique

Compte tenu de la nature antibiotique à large spectre des eAmSPC, ces composés pourraient être développés en traitements pour les agents pathogènes considérés dans les scénarios de défense biologique. L'efficacité du composé contre les infections difficiles à traiter en fait un candidat pour des recherches supplémentaires dans ce domaine .

Mécanisme D'action

Target of Action

The compound 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known as Muscimol, primarily targets the GABA A receptor . This receptor plays a crucial role in the central nervous system as it mediates inhibitory neurotransmission .

Mode of Action

Muscimol acts as a potent and selective orthosteric agonist for the GABA A receptor . It mimics the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

Muscimol’s action on the GABA A receptor affects the GABAergic pathway . By enhancing the inhibitory effects of GABA, it leads to decreased neuronal excitability and a calming effect . This interaction with the GABAergic pathway has significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .

Result of Action

Muscimol’s action results in significant effects on the central nervous system. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of Muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity and affecting metabolic flux .

Cellular Effects

The effects of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . Additionally, its stability in various experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, such as disruption of metabolic processes and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function .

Metabolic Pathways

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance . This interaction can lead to changes in the levels of metabolites and the efficiency of metabolic processes .

Transport and Distribution

The transport and distribution of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution can affect its accumulation and efficacy in different tissues and cells .

Subcellular Localization

The subcellular localization of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is essential for its function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules . For example, its presence in the mitochondria can affect mitochondrial function and energy production .

Propriétés

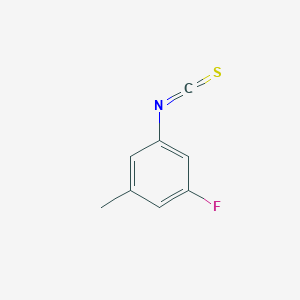

IUPAC Name |

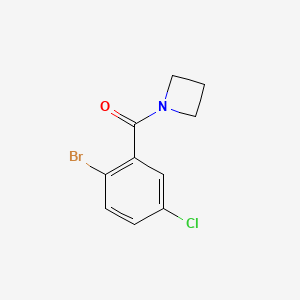

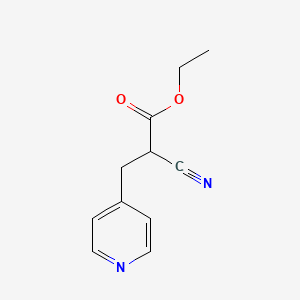

5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUAYLKEKOTORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CN)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)

![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)